molecular formula C14H14ClNO3S2 B6700236 N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide

Cat. No.: B6700236
M. Wt: 343.9 g/mol
InChI Key: JHRRKRAACVTCEG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide is a synthetic organic compound that features a combination of phenoxy, thiophene, and sulfinyl functional groups

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-11-3-5-12(6-4-11)19-8-7-16-13(17)10-21(18)14-2-1-9-20-14/h1-6,9H,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRRKRAACVTCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)CC(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The 2-(4-chlorophenoxy)ethanol is then reacted with the thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the ester intermediate.

    Sulfinylation: The ester intermediate is then subjected to sulfinylation using an appropriate sulfinylating agent, such as sulfinyl chloride, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide involves its interaction with specific molecular targets. The phenoxy and thiophene moieties allow it to bind to enzyme active sites or receptor proteins, potentially inhibiting their function. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]guanidine, nitrate salt
  • N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-thiophen-2-ylsulfinylacetamide is unique due to the presence of the sulfinyl group, which imparts distinct redox properties. This differentiates it from other similar compounds that may lack this functional group, thereby offering unique applications in redox biology and material science.

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